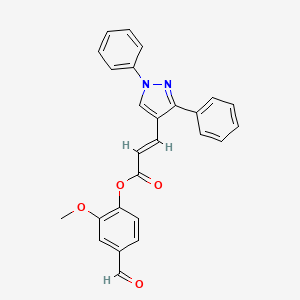![molecular formula C18H13FN4O2S B2480787 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-61-9](/img/structure/B2480787.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often exhibit interesting biological activities and are subject to extensive research for their potential applications in drug development and other areas. Research on similar compounds involves synthesizing new derivatives, analyzing their molecular structures, understanding their chemical and physical properties, and exploring their reactivity.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions, including cyclization, amide formation, and fluorination. For example, Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which shares a similar complexity in synthesis steps (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Molecular structure analysis is critical in understanding the physicochemical properties of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies are commonly used. Qin et al. (2019) discussed the crystal structure and DFT study of a compound with a complex structure, providing insights into molecular conformation and electronic properties (Qin et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be explored through their participation in various chemical reactions, including amide coupling, cyclization, and nucleophilic substitution. The study by Kumbhare et al. (2014) on isoxazole derivatives provides an example of evaluating chemical reactivity and biological activity potential (Kumbhare et al., 2014).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has identified a series of compounds related to the structure of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, showcasing significant anticancer activity. These studies focus on the synthesis and evaluation of derivatives exhibiting potential against various cancer cell lines. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hammam et al., 2005). Similarly, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, with some compounds showing promising antituberculosis activity and low cytotoxicity, highlighting their potential in addressing tuberculosis, a significant concern in oncology due to the susceptibility of cancer patients to infections (Jeankumar et al., 2013).
Antimicrobial Activity
The antimicrobial properties of derivatives of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide have been explored, with some compounds synthesized showing good to moderate activity against bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens (Anuse et al., 2019).
Role in Cell Cycle Regulation and Apoptosis
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxicity and potential to induce apoptosis in cancer cell lines. These compounds have been found to induce G2/M cell cycle arrest and increase p53 levels, leading to apoptosis through mitochondrial-dependent pathways. Such findings underscore the potential of these compounds in cancer therapy, particularly through mechanisms involving p53 activation (Kumbhare et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This means the compound can help to reduce inflammation and alleviate pain .
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-7-15(25-22-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGHOWMCSEBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)
![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)

![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)
![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)